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molecular formula C9H8N2O2 B1601026 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 79463-11-9

3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No. B1601026
M. Wt: 176.17 g/mol
InChI Key: IBPCQSLEMFFILD-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

2-{3-[(4-Methoxybenzyl)oxy]phenyl}-5-methyl-1,3,4-oxadiazole (100 mg, 0.338 mmol) was treated with 0.5 mL TFA and was stirred at room temperature for 10 min. Excess TFA was removed under vacuum and the residue was purified by column chromatography using a 24 gram biotage silica gel cartridge eluting with 20-50% ethyl acetate/hexanes (gradient) to give the product as white solid. LRMS calc: 176.1; obs: 177.2 (M+1).
Name
2-{3-[(4-Methoxybenzyl)oxy]phenyl}-5-methyl-1,3,4-oxadiazole
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[O:8][C:9]2[CH:10]=[C:11]([C:15]3[O:16][C:17]([CH3:20])=[N:18][N:19]=3)[CH:12]=[CH:13][CH:14]=2)=CC=1.C(O)(C(F)(F)F)=O>>[CH3:20][C:17]1[O:16][C:15]([C:11]2[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=2)=[N:19][N:18]=1

Inputs

Step One
Name
2-{3-[(4-Methoxybenzyl)oxy]phenyl}-5-methyl-1,3,4-oxadiazole
Quantity
100 mg
Type
reactant
Smiles
COC1=CC=C(COC=2C=C(C=CC2)C=2OC(=NN2)C)C=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess TFA was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 20-50% ethyl acetate/hexanes (gradient)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=NN=C(O1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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